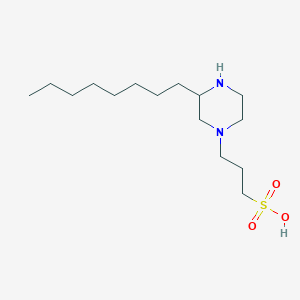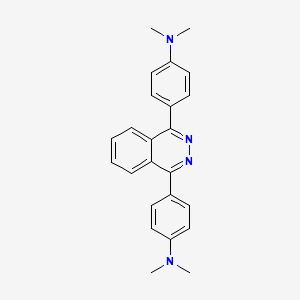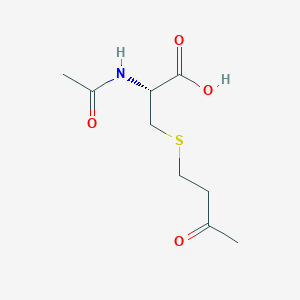![molecular formula C19H16N6O2S B14367184 9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine CAS No. 94305-11-0](/img/structure/B14367184.png)
9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a benzyl group, a nitrophenyl group, and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Introduction of the Nitrophenyl Group: The nitrophenyl group is added via an electrophilic aromatic substitution reaction.
Formation of the Purine Base: The purine base is synthesized through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include benzyl chloride, nitrophenyl sulfone, and purine derivatives.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group may play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9H-purin-6-amine: Similar structure but lacks the nitrophenyl group.
6-Benzylaminopurine: A simpler compound with only a benzyl group attached to the purine base.
Uniqueness
9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
94305-11-0 |
|---|---|
Molecular Formula |
C19H16N6O2S |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
9-benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine |
InChI |
InChI=1S/C19H16N6O2S/c20-19-22-17-16(21-12-24(17)10-13-6-2-1-3-7-13)18(23-19)28-11-14-8-4-5-9-15(14)25(26)27/h1-9,12H,10-11H2,(H2,20,22,23) |
InChI Key |
AMIPVQPVVMSVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3SCC4=CC=CC=C4[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-ylideneamino]urea](/img/structure/B14367106.png)
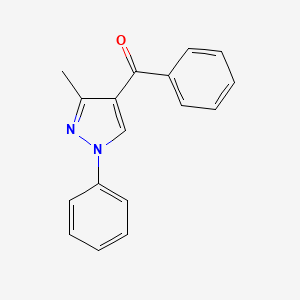
![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)

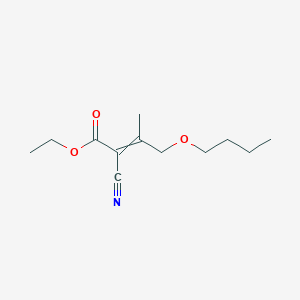
![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
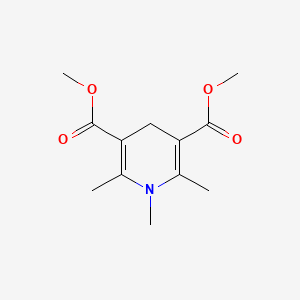
![3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide](/img/structure/B14367176.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
